}-N-(2,4,6-trimethy lphenyl)acetamide](/img/structure/B15097678.png)
2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4,6-trimethy lphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a tert-butyl group and a trimethylphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the tert-butyl and trimethylphenyl groups. One common synthetic route involves the reaction of 4-(tert-butyl)phenylhydrazine with 2,4,6-trimethylbenzoyl chloride to form an intermediate, which is then cyclized to form the triazole ring.
Analyse Des Réactions Chimiques
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Applications De Recherche Scientifique
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and as an inhibitor of specific enzymes involved in disease processes.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The triazole ring and the tert-butyl and trimethylphenyl groups play crucial roles in the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide can be compared with other similar compounds, such as:
2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound also contains a tert-butyl group and a nitrogen-rich ring, but it has a thiadiazole ring instead of a triazole ring.
4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazine-5(4H)-one: This compound features a triazine ring and a mercapto group, making it structurally similar but functionally different.
4-tert-Butylphenylboronic acid: Although this compound lacks the triazole ring, it shares the tert-butylphenyl moiety, making it a useful comparison for studying the effects of the tert-butyl group.
These comparisons highlight the unique structural features and chemical properties of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide, which contribute to its diverse applications and potential as a research tool and therapeutic agent.
Propriétés
Formule moléculaire |
C23H29N5OS |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H29N5OS/c1-14-11-15(2)20(16(3)12-14)25-19(29)13-30-22-27-26-21(28(22)24)17-7-9-18(10-8-17)23(4,5)6/h7-12H,13,24H2,1-6H3,(H,25,29) |
Clé InChI |
BJKHMFYXHRCLLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


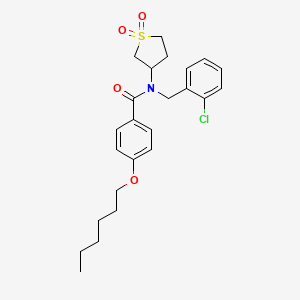
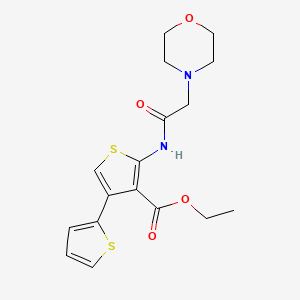
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B15097612.png)
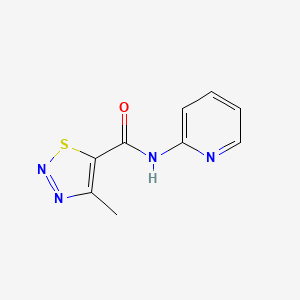
![1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo-](/img/structure/B15097616.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B15097623.png)
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methyl-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15097626.png)
![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097627.png)

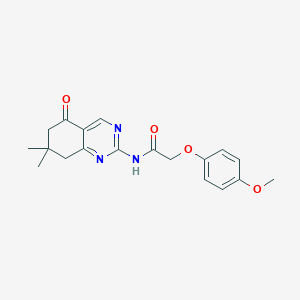
![5-[4-(Tert-butyl)phenyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B15097649.png)
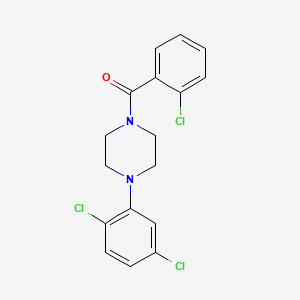
![ethyl 2-{(3E)-2-(4-tert-butylphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15097672.png)
![(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B15097681.png)
